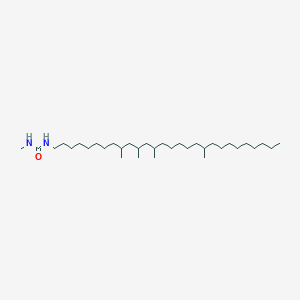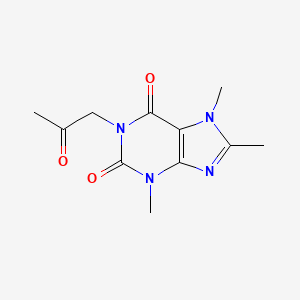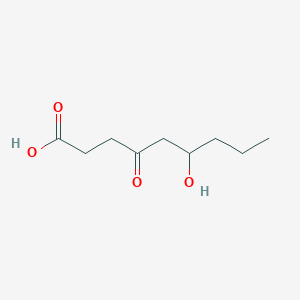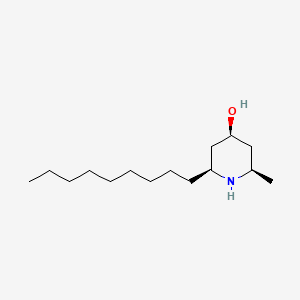
(2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol is a chiral piperidine derivative with a unique stereochemistry. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple stereocenters makes it a valuable compound for studying stereoselective reactions and chiral recognition processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as nonylamine and 2-methylpiperidine.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium tert-butoxide.
Introduction of Hydroxyl Group: The hydroxyl group at the 4-position is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate.
Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic resolution are commonly employed to achieve high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines with various functional groups.
Applications De Recherche Scientifique
(2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Chiral Recognition: The compound’s chiral centers make it useful for studying chiral recognition and enantioselective catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and piperidine ring play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,6S)-2-(Hydroxymethyl)-6-(2-hydroxyundecyl)-3,4-piperidinediol: This compound shares a similar piperidine ring structure but differs in the substituents and stereochemistry.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another compound with multiple stereocenters and a piperidine-like ring, used in carbohydrate synthesis.
Uniqueness
(2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol is unique due to its specific stereochemistry and the presence of a nonyl group, which imparts distinct physicochemical properties. These features make it a valuable compound for studying stereoselective reactions and for applications in medicinal chemistry.
Propriétés
Numéro CAS |
120030-06-0 |
|---|---|
Formule moléculaire |
C15H31NO |
Poids moléculaire |
241.41 g/mol |
Nom IUPAC |
(2R,4S,6S)-2-methyl-6-nonylpiperidin-4-ol |
InChI |
InChI=1S/C15H31NO/c1-3-4-5-6-7-8-9-10-14-12-15(17)11-13(2)16-14/h13-17H,3-12H2,1-2H3/t13-,14+,15+/m1/s1 |
Clé InChI |
TYTDPXWKDACQAX-ILXRZTDVSA-N |
SMILES isomérique |
CCCCCCCCC[C@H]1C[C@H](C[C@H](N1)C)O |
SMILES canonique |
CCCCCCCCCC1CC(CC(N1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


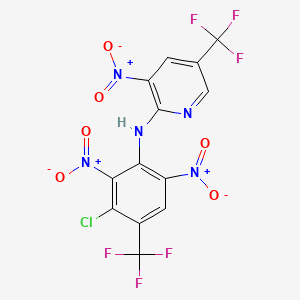

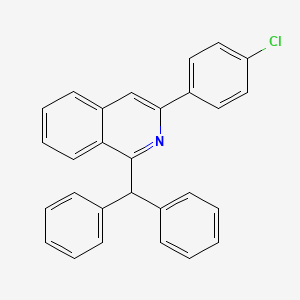
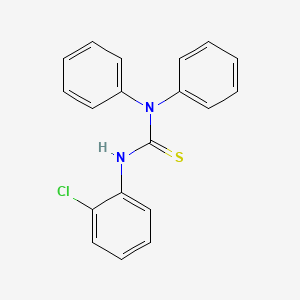
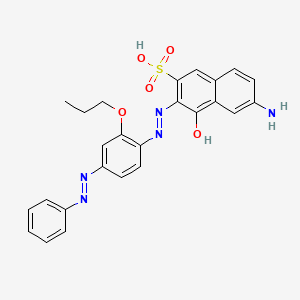

![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
